molecular formula C15H10BrIN2O2 B13918002 Benzyl 5-bromo-6-iodo-1H-indazole-1-carboxylate

Benzyl 5-bromo-6-iodo-1H-indazole-1-carboxylate

Cat. No.: B13918002
M. Wt: 457.06 g/mol
InChI Key: QLTQHVOIRIISAC-UHFFFAOYSA-N
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Description

Benzyl 5-bromo-6-iodo-1H-indazole-1-carboxylate is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties . This compound, with its unique bromine and iodine substitutions, offers potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 5-bromo-6-iodo-1H-indazole-1-carboxylate typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through a Cu(OAc)2-catalyzed reaction, where 2-(methylamino)benzonitrile reacts with an organometallic reagent to form N-H ketimine species.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the halogenated positions, potentially replacing bromine or iodine with hydrogen.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Benzyl 5-bromo-6-iodo-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. The bromine and iodine atoms can participate in halogen bonding, enhancing the compound’s binding affinity to proteins and enzymes. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H10BrIN2O2

Molecular Weight

457.06 g/mol

IUPAC Name

benzyl 5-bromo-6-iodoindazole-1-carboxylate

InChI

InChI=1S/C15H10BrIN2O2/c16-12-6-11-8-18-19(14(11)7-13(12)17)15(20)21-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

QLTQHVOIRIISAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N2C3=CC(=C(C=C3C=N2)Br)I

Origin of Product

United States

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